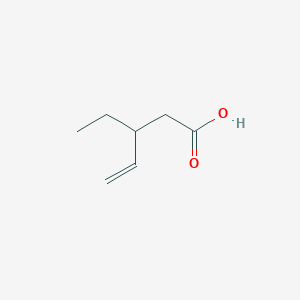

3-Ethylpent-4-enoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Ethylpent-4-enoic acid is a chemical compound with the molecular formula C7H12O2 and a molecular weight of 128.17 . It is used for research purposes .

Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Ethylpent-4-enoic acid are not fully detailed in the information I found . Typically, these properties include melting point, boiling point, solubility in various solvents, and specific optical rotation. For accurate data, it’s recommended to refer to material safety data sheets (MSDS) or similar resources.Aplicaciones Científicas De Investigación

Codimerization and Chemical Synthesis

- Codimerization Reactions : 3-Ethylpent-4-enoic acid has been studied in the context of codimerization reactions. Ansheles et al. (1976) found that 3-Ethylpent-1-ene is a primary product when ethylene is codimerized with n-pentenes on a Na/K 2 CO3 catalyst (Ansheles et al., 1976).

- Chemical Synthesis Applications : Jackson et al. (2000) explored the synthesis and cross-coupling reactions of solid-supported alkylzinc reagents, demonstrating applications in organic synthesis (Jackson et al., 2000).

Phytochemistry and Natural Compounds

- Isolation from Natural Sources : Research by Guo et al. (2012) on Dictamnus dasycarpus led to the isolation of new compounds closely related to 3-Ethylpent-4-enoic acid (Guo et al., 2012).

Miscellaneous Chemical Applications

- Photocatalysis : Zhang et al. (2018) discussed the generation of sulfonated isobenzofuran-1(3H)-ones starting from compounds including 4-phenylpent-4-enoic acid, which is structurally related to 3-Ethylpent-4-enoic acid, under photocatalysis (Zhang et al., 2018).

- Stereoselective Synthesis : Macritchie et al. (1997) worked on the enantioselective synthesis of unsaturated α-hydroxy acids, including compounds similar to 3-Ethylpent-4-enoic acid (Macritchie et al., 1997).

Safety and Hazards

Propiedades

IUPAC Name |

3-ethylpent-4-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-3-6(4-2)5-7(8)9/h3,6H,1,4-5H2,2H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHLNDYACVPPMJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(=O)O)C=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethylpent-4-enoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyanopropyl)-2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B2647705.png)

![3-amino-N-(4-fluorophenethyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2647707.png)

![[(1-Prop-2-ynylbenzimidazol-2-yl)methoxy]naphthalene](/img/structure/B2647712.png)

![Ethyl 2-(4-(dimethylamino)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2647713.png)

![4-methoxy-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2647719.png)